This article provides a comprehensive overview of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride, covering its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and its scientific applications.
The synthesis of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride generally involves multi-step organic synthesis techniques. One common method includes the reaction of 1-tetrahydronaphthalenone with hydroxylamine to form an oxime, followed by ring enlargement using polyphosphoric acid and reduction with lithium aluminum hydride to yield the target compound . Other approaches have been documented that utilize cyclization reactions involving anhydrous aluminum chloride in decalin to produce various derivatives of benzazepines .
The molecular formula for 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride is , with a molecular weight of approximately 187.68 g/mol. The compound features a bicyclic structure consisting of a benzene ring fused to a seven-membered nitrogen-containing ring. This structural configuration contributes to its unique chemical properties and biological activities.
2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride can undergo various chemical transformations that modify its properties for specific applications. Notable reactions include:
These reactions are significant for tailoring the compound for research and pharmaceutical applications.
Research indicates that 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride may act as an inhibitor of various enzymes involved in neurotransmitter metabolism. Notably, studies have suggested its potential to inhibit cytochrome P450 2D6 (CYP2D6), an enzyme crucial for metabolizing numerous drugs including antidepressants and antipsychotics. This inhibition could lead to altered pharmacokinetics of co-administered medications.
The physical and chemical properties of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride are crucial for understanding its behavior in biological systems:
These properties influence its application in scientific research and potential therapeutic uses.
2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride has several promising applications in scientific research:
2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride (C₁₀H₁₄ClN, MW 183.68 g/mol) represents a synthetically modified benzazepine derivative where the core heterocyclic structure consists of a seven-membered azepine ring fused to a benzene ring, in a partially saturated configuration with a hydrochloride salt formation [5]. The systematic IUPAC name designates the nitrogen position ("2-" prefix), saturation level ("tetrahydro-"), and the parent heterocycle ("1H-2-benzazepine"), with "hydrochloride" indicating the salt form. This core structure serves as a fundamental scaffold for numerous pharmacologically active derivatives, with modifications occurring at various positions:
Table 1: Core Structure of 2,3,4,5-Tetrahydro-1H-2-Benzazepine Hydrochloride
Property | Value |
---|---|
CAS Registry Number | 17724-36-6 |
Molecular Formula | C₁₀H₁₄ClN |
Molecular Weight | 183.68 g/mol |
Purity (Commercial) | ≥97% |
MDL Number | MFCD12198423 |
Key structural variations significantly alter pharmacological profiles:
Table 2: Comparative Structural Properties of Key Benzazepine Derivatives
Compound Modification | CAS Number | Molecular Formula | Pharmacological Relevance | Source |
---|---|---|---|---|
5-Hydroxy-5-cyclobutyl | - | C₁₄H₁₉NO₂ (base) | Selective M₃ muscarinic antagonist | [2] |
8,9-Dichloro | - | C₁₀H₁₁Cl₂N (base) | Norepinephrine N-methyltransferase inhibitor | [4] |
7-Methoxy hydrochloride | 12234844 | C₁₁H₁₆ClNO | Structural analog with enhanced bioavailability | |
6-Substituted (e.g., alkoxy) | - | Varies | 5-HT₂C receptor agonist for obesity/anxiety | [7] |
4-Oxo (unsaturated ketone) | 17724-38-8 | C₁₀H₁₁NO | Synthetic precursor for bioactive analogs | [5] |
The synthetic exploration of 2-benzazepines accelerated in the late 20th century, driven by their structural novelty and potential bioactivity. Early routes relied on multistep linear syntheses involving:
A paradigm shift occurred with the adoption of ring-closing metathesis (RCM) in the early 2000s. This transition-metal catalyzed method enabled efficient construction of the seven-membered ring from diene precursors. For instance, RCM of dienyl N-(2-nitrophenyl)sulfonamides yielded 2,3-dihydro-1H-2-benzazepines, which were subsequently hydroxylated and oxidized to afford target 5-hydroxy-4-one derivatives in fewer steps and higher overall yields [2]. This advancement facilitated the synthesis of previously inaccessible analogs like 8-fluoro-5-cyclobutyl-5-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-4-one.
Concurrently, protection/deprotection strategies evolved, utilizing N-tert-butoxycarbonyl (Boc), N-tosyl (Ts), and N-benzyl groups to enhance solubility and direct regioselective functionalization. X-ray crystallography became instrumental in confirming stereochemistry, as demonstrated by the structural elucidation of (4RS,5SR)-2-butyl-5-cyclobutyl-4,5-dihydroxy-2,3,4,5-tetrahydro-1H-2-benzazepine, revealing the trans-diaxial orientation of hydroxyl groups critical for M₃ receptor binding [2]. The development of robust synthetic routes enabled systematic structure-activity relationship (SAR) studies, particularly around positions 2 (N-substitution), 5 (hydroxy-cycloalkyl), and 6/7/8 (aryl substitution) [7].
2-Benzazepine derivatives exhibit diverse receptor interactions, making them valuable probes and drug candidates for neurological conditions:
Muscarinic M₃ Receptor Antagonism: 5-Cycloalkyl-5-hydroxy-4-one derivatives (e.g., 5-cyclobutyl and 5-cyclopentyl analogs) demonstrate potent and selective antagonism at M₃ receptors. In guinea pig ileum models, these compounds achieve log₁₀K(B) values up to 7.2 (KB ≈ 6 nM) with ~40-fold selectivity over cardiac M₂ receptors [2]. This selectivity profile is advantageous for conditions like chronic obstructive pulmonary disease (COPD) and overactive bladder, where M₃ activation drives pathological smooth muscle contraction. The 5-hydroxy group and lipophilic cycloalkyl substituent are critical for high-affinity binding within the allosteric site of the M₃ receptor.
5-HT₂C Receptor Agonism: 6-Substituted analogs (e.g., alkoxy, alkylthio, heteroaryl) function as potent and selective 5-HT₂C agonists. Patent applications highlight their utility in treating disorders modulated by serotonin pathways, including obesity (via appetite suppression), anxiety disorders, and sleep-wake dysregulation [7]. Unlike earlier non-selective serotonergic drugs, these derivatives minimize 5-HT₂B activation linked to valvulopathy.
Norepinephrine N-Methyltransferase (NNMT) Inhibition: 8,9-Dichloro-substituted derivatives potently inhibit NNMT, the enzyme converting norepinephrine to epinephrine [4]. By modulating central and peripheral catecholamine balance, these compounds hold potential for cardiovascular disorders, stress-related conditions, and neurodegenerative diseases where epinephrine excess contributes to pathology.
Dopaminergic Interactions: While not the primary target, some 2-benzazepines exhibit affinity for dopamine receptor subtypes. Structural analogs like SCH-23390 (a 1H-3-benzazepine) are well-known D₁ antagonists, highlighting the scaffold's versatility in targeting monoaminergic systems [6].
Table 3: Pharmacological Targets and Therapeutic Implications of Benzazepine Derivatives
Structural Class | Primary Target | Potency/Selectivity | Potential Therapeutic Indications | Key Structural Features |
---|---|---|---|---|
5-Hydroxy-5-cycloalkyl-4-one | Muscarinic M₃ Receptor | log₁₀K(B) ≤ 7.2; ~40x M₃/M₂ selectivity | COPD, Overactive Bladder | 5-OH, C5-cycloalkyl, C4 carbonyl |
6-Alkoxy/Amino substituted | 5-HT₂C Serotonin Receptor | Nanomolar EC₅₀; >100x 5-HT₂C/2B selectivity | Obesity, Anxiety, Sleep Disorders | C6-OR, C6-NR₂, C1 lipophilic group |
8,9-Dichloro | NNMT Enzyme | IC₅₀ not reported; in vivo activity shown | Hypertension, Stress Disorders | C8,C9 di-Cl, Basic nitrogen |
The scaffold's adaptability enables optimization for blood-brain barrier penetration (e.g., via reduced polarity) or peripheral restriction (e.g., via charged N-substituents), expanding its applicability across CNS and peripheral disorders [2] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7